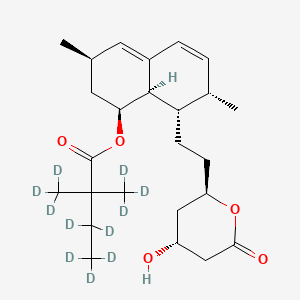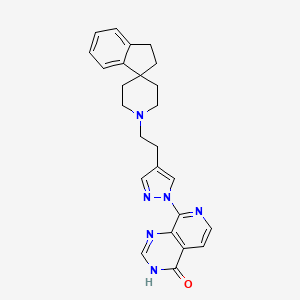
Kdm4-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kdm4-IN-2 is a small molecule inhibitor targeting the lysine demethylase 4 (KDM4) family of enzymes. These enzymes are involved in the removal of methyl groups from lysine residues on histone proteins, which play a crucial role in regulating gene expression. This compound has shown potential in cancer research due to its ability to inhibit the activity of KDM4 enzymes, which are often overexpressed in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kdm4-IN-2 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Kdm4-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s activity .
Wissenschaftliche Forschungsanwendungen
Kdm4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KDM4 enzymes in epigenetic regulation.
Biology: Helps in understanding the biological processes regulated by histone demethylation.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit KDM4 enzymes, which are implicated in cancer progression.
Wirkmechanismus
Kdm4-IN-2 exerts its effects by binding to the active site of KDM4 enzymes, thereby inhibiting their demethylase activity. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets include specific lysine residues on histone proteins, and the pathways involved are related to gene regulation and epigenetic modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kdm4-IN-1: Another inhibitor of KDM4 enzymes with a similar mechanism of action.
ML324: A known KDM4 inhibitor with distinct structural features.
TACH101: A potent small-molecule inhibitor of KDM4 currently in clinical trials .
Uniqueness
Kdm4-IN-2 is unique due to its specific binding affinity and selectivity for KDM4 enzymes. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H26N6O |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
8-[4-(2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrazol-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N6O/c32-24-20-6-11-26-23(22(20)27-17-28-24)31-16-18(15-29-31)7-12-30-13-9-25(10-14-30)8-5-19-3-1-2-4-21(19)25/h1-4,6,11,15-17H,5,7-10,12-14H2,(H,27,28,32) |
InChI-Schlüssel |
AVFIHINZEZRGBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(CC2)CCC3=CN(N=C3)C4=NC=CC5=C4N=CNC5=O)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)
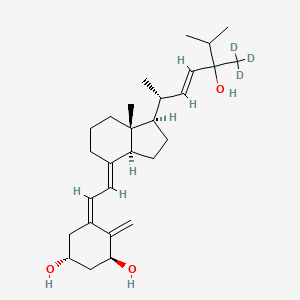

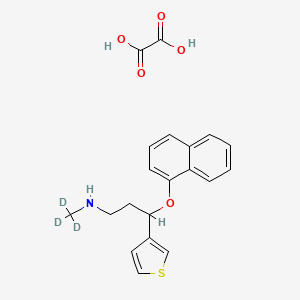
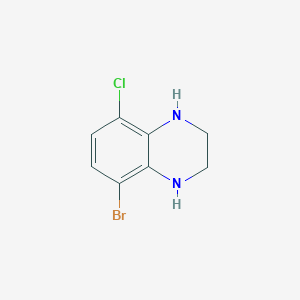
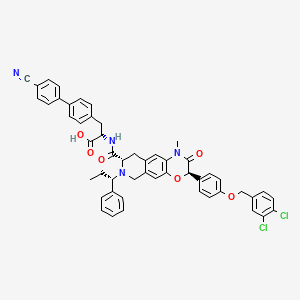
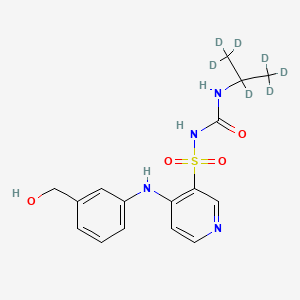
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
